Cas no 920512-30-7 (Phenol, 2-amino-5-[(2-pyrazinylamino)methyl]-)

Phenol, 2-amino-5-[(2-pyrazinylamino)methyl]- structure
920512-30-7 structure
Product name:Phenol, 2-amino-5-[(2-pyrazinylamino)methyl]-
CAS No:920512-30-7
MF:C11H12N4O
MW:216.239181518555
CID:756378
PubChem ID:69342002

Phenol, 2-amino-5-[(2-pyrazinylamino)methyl]- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2-amino-5-[(2-pyrazinylamino)methyl]-
    • 2-amino-5-[(pyrazin-2-ylamino)methyl]phenol
    • DTXSID80740311
    • 920512-30-7
    • SCHEMBL5175457
    • 2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol
    • Inchi: InChI=1S/C11H12N4O/c12-9-2-1-8(5-10(9)16)6-15-11-7-13-3-4-14-11/h1-5,7,16H,6,12H2,(H,14,15)
    • InChI Key: QKPDUKAGMYJWGB-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(C=C1CNC2=NC=CN=C2)O)N

Computed Properties

  • Exact Mass: 216.10111102g/mol
  • Monoisotopic Mass: 216.10111102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.1Ų
  • XLogP3: 0.6

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